molecular formula C15H16FNO B187440 (3-Fluorobenzyl)(2-methoxybenzyl)amine CAS No. 355816-39-6

(3-Fluorobenzyl)(2-methoxybenzyl)amine

Cat. No.: B187440
CAS No.: 355816-39-6
M. Wt: 245.29 g/mol
InChI Key: PWDNPJWFVLWKHV-UHFFFAOYSA-N
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Description

(3-Fluorobenzyl)(2-methoxybenzyl)amine is a chemical compound that has garnered attention in scientific research due to its unique structural properties and potential applications. The compound is characterized by the presence of a fluorine atom on the benzyl group and a methoxy group on another benzyl group, connected through an amine linkage.

Scientific Research Applications

  • Synthesis and Chemical Properties:

    • The synthesis of N-(2-hydroxy-3-methoxybenzyl)-N-p-tolylacetamide showcases the use of (3-Fluorobenzyl)(2-methoxybenzyl)amine in reductive amination, an important reaction in organic chemistry laboratories. This process includes the reduction of an imine to an amine, followed by acetylation to form a solid amide, highlighting the compound's role in forming intricate organic structures Touchette, 2006.
    • In crystallography, the title molecule containing this compound demonstrates intramolecular N-H...O hydrogen bonding, contributing to the structural stability of the crystal. This insight is vital for understanding the compound's role in the formation of complex molecular structures Butcher et al., 2007.
  • Radiochemistry and Imaging:

    • Procedures for the synthesis of fluorobenzyl bromides, intermediates in the asymmetric synthesis of fluorinated α-amino acids, have been developed. These intermediates are used in positron emission tomography (PET), showcasing the compound's significance in the creation of radiotracers and its potential in medical imaging technologies Zaitsev et al., 2002.
  • Material Science and Coordination Chemistry:

    • The construction of coordination polymers using azamacrocyclic Ni(II) complexes and the influence of fluorine atom positions in these complexes demonstrate the role of this compound in tuning the properties and structures of advanced materials. The variations in structures and gas sorption properties are significantly influenced by the position of fluorine atoms, underlining the compound's relevance in designing materials with specific characteristics Jiang et al., 2012.

Safety and Hazards

The safety data sheet (SDS) for “(3-Fluorobenzyl)(2-methoxybenzyl)amine” can provide detailed information on its hazards, handling, storage, and disposal . It’s important to handle this compound with appropriate safety measures.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluorobenzyl)(2-methoxybenzyl)amine typically involves the reaction of 3-fluorobenzyl chloride with 2-methoxybenzylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced

Properties

IUPAC Name

1-(3-fluorophenyl)-N-[(2-methoxyphenyl)methyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO/c1-18-15-8-3-2-6-13(15)11-17-10-12-5-4-7-14(16)9-12/h2-9,17H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWDNPJWFVLWKHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNCC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70355135
Record name 1-(3-Fluorophenyl)-N-[(2-methoxyphenyl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355816-39-6
Record name 1-(3-Fluorophenyl)-N-[(2-methoxyphenyl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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